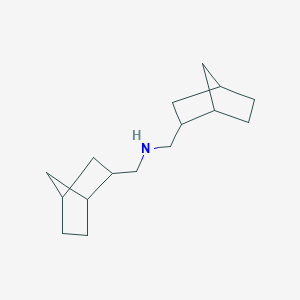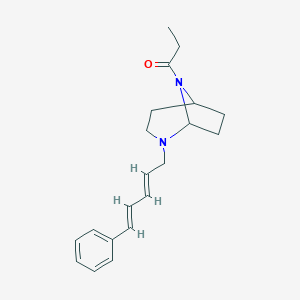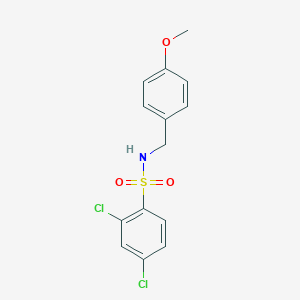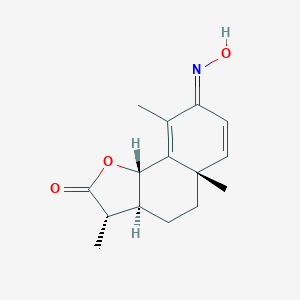
4-(3'-Methylaminopropylidene)-9,10-dihydro-4H-benzo(4,5)cyclohepta(1,2-b)thiophen
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3'-Methylaminopropylidene)-9,10-dihydro-4H-benzo(4,5)cyclohepta(1,2-b)thiophen is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is also known as MPTP and has been shown to have a range of biochemical and physiological effects that make it a valuable tool for researchers in various fields.
Mécanisme D'action
The mechanism of action of MPTP involves its conversion to a toxic metabolite, MPP+, by the enzyme monoamine oxidase-B (MAO-B). MPP+ then enters dopaminergic neurons through the dopamine transporter and accumulates in the mitochondria, where it inhibits complex I of the electron transport chain, leading to oxidative stress and cell death.
Effets Biochimiques Et Physiologiques
MPTP has a range of biochemical and physiological effects that make it a valuable tool for researchers. These effects include the selective destruction of dopamine-producing neurons, the induction of oxidative stress, and the production of reactive oxygen species. MPTP has also been shown to cause changes in the expression of genes involved in inflammation and cell death.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using MPTP in lab experiments include its selectivity for dopamine-producing neurons, its ability to induce symptoms similar to those seen in Parkinson's disease, and its well-established synthesis method. However, there are also limitations to using MPTP, including its toxicity and the fact that it does not fully recapitulate the complex pathophysiology of Parkinson's disease.
Orientations Futures
There are many potential future directions for research involving MPTP. These include the development of new treatments for Parkinson's disease based on an improved understanding of the mechanisms underlying the disease, the use of MPTP as a tool for studying other neurodegenerative diseases, and the development of new methods for synthesizing MPTP and related compounds. Additionally, further research is needed to fully understand the biochemical and physiological effects of MPTP and to develop new methods for mitigating its toxicity.
Méthodes De Synthèse
The synthesis of MPTP involves the condensation of 3-methylaminopropiophenone with 2,3-dihydrothiophene in the presence of an acid catalyst. The resulting product is then reduced to the corresponding amine using a reducing agent such as lithium aluminum hydride. This synthesis method has been well-established and has been used by researchers for many years.
Applications De Recherche Scientifique
MPTP has been used extensively in scientific research as a tool for studying the dopaminergic system in the brain. This compound is a potent neurotoxin that selectively destroys dopamine-producing neurons in the substantia nigra, leading to symptoms similar to those seen in Parkinson's disease. This makes MPTP a valuable tool for studying the mechanisms underlying this disease and for developing new treatments.
Propriétés
Numéro CAS |
10083-53-1 |
|---|---|
Nom du produit |
4-(3'-Methylaminopropylidene)-9,10-dihydro-4H-benzo(4,5)cyclohepta(1,2-b)thiophen |
Formule moléculaire |
C12H9ClO3S |
Poids moléculaire |
269.4 g/mol |
Nom IUPAC |
(3E)-N-methyl-3-(6-thiatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,10,12-pentaen-2-ylidene)propan-1-amine |
InChI |
InChI=1S/C17H19NS/c1-18-11-4-7-15-14-6-3-2-5-13(14)8-9-17-16(15)10-12-19-17/h2-3,5-7,10,12,18H,4,8-9,11H2,1H3/b15-7+ |
Clé InChI |
RDBMZAMQBNYOIJ-VIZOYTHASA-N |
SMILES isomérique |
CNCC/C=C\1/C2=C(CCC3=CC=CC=C31)SC=C2 |
SMILES |
CNCCC=C1C2=C(CCC3=CC=CC=C31)SC=C2 |
SMILES canonique |
CNCCC=C1C2=C(CCC3=CC=CC=C31)SC=C2 |
Autres numéros CAS |
46962-44-1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(2,4-Dimethoxyphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B238842.png)

![1-[(4-Bromo-3-methylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B238855.png)

![1-[3-[(E)-3-(2-bromophenyl)prop-2-enyl]-3,8-diazabicyclo[3.2.1]octan-8-yl]propan-1-one](/img/structure/B238870.png)
![S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-dec-2-enethioate](/img/structure/B238881.png)





![1-(2-Chlorophenyl)-4-[(2-methoxy-5-methylphenyl)sulfonyl]piperazine](/img/structure/B238955.png)
![1-(2-Chlorophenyl)-4-[(2,4-dimethylphenyl)sulfonyl]piperazine](/img/structure/B238956.png)
